molecular formula C16H14Cl2N2O3S B12451315 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

Cat. No.: B12451315
M. Wt: 385.3 g/mol
InChI Key: FMDPNASTSIXYBT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13Cl2NO3S It is known for its unique structure, which includes two chlorine atoms and a carbamothioyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides

Scientific Research Applications

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide
  • 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 2-chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide

Uniqueness

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both chlorine and carbamothioyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C16H14Cl2N2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C16H14Cl2N2O3S/c1-22-10-4-6-14(23-2)13(8-10)19-16(24)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,1-2H3,(H2,19,20,21,24)

InChI Key

FMDPNASTSIXYBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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